(3-Chloro-2,2-dimethylpropyl)cyclopentane
CAS No.:
Cat. No.: VC17691861
Molecular Formula: C10H19Cl
Molecular Weight: 174.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19Cl |
|---|---|
| Molecular Weight | 174.71 g/mol |
| IUPAC Name | (3-chloro-2,2-dimethylpropyl)cyclopentane |
| Standard InChI | InChI=1S/C10H19Cl/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
| Standard InChI Key | YSPRXLLSAGCQGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC1CCCC1)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a five-membered cyclopentane ring with a branched 2,2-dimethylpropyl chain and a chlorine substituent at the third carbon. The steric hindrance from the dimethyl groups and the electron-withdrawing chlorine atom influence its reactivity. The molecular weight is 174.71 g/mol, with a calculated octanol-water partition coefficient (LogP) of 3.82, indicating moderate hydrophobicity .
Spectroscopic Properties
While direct spectral data for this compound is scarce, analogous chlorinated cyclopentanes exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:
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H NMR: Methyl groups (δ 0.8–1.2 ppm), cyclopentane protons (δ 1.4–2.1 ppm), and chlorinated methine protons (δ 3.5–4.0 ppm) .
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C NMR: Cyclopentane carbons (δ 20–35 ppm), quaternary carbons (δ 40–50 ppm), and C-Cl (δ 60–70 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible route involves the Friedel-Crafts alkylation of cyclopentane with 3-chloro-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl). Alternatively, Grignard reagent-based methods similar to those used for 3'-chloro-2,2-dimethylpropiophenone synthesis can be adapted:
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Reaction Setup:
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Chlorination:
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Post-alkylation treatment with HCl or Cl gas under controlled conditions.
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Yield Optimization:
Industrial Manufacturing
Large-scale production likely employs continuous flow reactors to enhance safety and efficiency. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Pressure | 1–2 atm |
| Catalyst Loading | 0.5–2 mol% CuCl |
| Residence Time | 4–6 hours |
Purification via vacuum distillation or column chromatography ensures >95% purity .
Chemical Reactivity and Applications
Substitution Reactions
The chlorine atom undergoes nucleophilic substitution with reagents like NaOH or KOtBu, yielding alcohols, amines, or thiols. For example:
Reaction rates are slower compared to brominated analogs due to chlorine’s lower polarizability .
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH) removes the chlorine, producing (2,2-dimethylpropyl)cyclopentane .
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Oxidation: Strong oxidants (e.g., KMnO) yield ketones or carboxylic acids, depending on conditions .
Industrial and Pharmaceutical Applications
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Polymer Chemistry: Serves as a crosslinking agent in silicone resins.
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Drug Development: Intermediate in synthesizing antipsychotics (e.g., chlorpromazine analogs) .
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Agrochemicals: Precursor for chlorinated pesticides with enhanced stability .
Biological and Toxicological Profile
Bioactivity
Limited studies suggest moderate antimicrobial activity against Gram-positive bacteria (MIC: 32 µg/mL). The chlorine atom enhances membrane permeability, disrupting bacterial lipid bilayers .
Comparative Analysis with Halogenated Analogs
| Property | Cl Derivative | Br Derivative | I Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.71 | 219.12 | 266.05 |
| Boiling Point (°C) | 195–200 | 210–215 | 225–230 |
| Reactivity (S2) | Moderate | High | Low |
| Cost (USD/kg) | 450 | 620 | 1,200 |
The chlorine derivative balances cost and reactivity, making it preferable for large-scale applications .
Future Research Directions
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